molecular formula C12H18N2O3 B8089494 tert-butyl 4-cyano-3-hydroxy-2,2-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylate

tert-butyl 4-cyano-3-hydroxy-2,2-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylate

Cat. No.: B8089494
M. Wt: 238.28 g/mol
InChI Key: DGUWHVSVPLKMMI-UHFFFAOYSA-N
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Description

tert-Butyl 4-cyano-3-hydroxy-2,2-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS 718632-42-9, molecular formula C₁₂H₁₈N₂O₃) is a pyrrole-derived compound featuring a tert-butyl ester, a cyano group (─CN), a hydroxyl group (─OH), and two methyl substituents at the 2-position of the dihydropyrrole ring . The tert-butyl group enhances hydrophobicity, while the hydroxyl and cyano groups contribute to hydrogen bonding and electrophilic reactivity, respectively. This compound is stored at 2–8°C, indicating stability as a solid under controlled conditions. Its structural complexity and functional diversity make it a valuable intermediate in organic synthesis, particularly for constructing nitrogen-containing heterocycles .

Properties

IUPAC Name

tert-butyl 3-cyano-4-hydroxy-5,5-dimethyl-2H-pyrrole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-11(2,3)17-10(16)14-7-8(6-13)9(15)12(14,4)5/h15H,7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUWHVSVPLKMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=C(CN1C(=O)OC(C)(C)C)C#N)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-cyano-3-hydroxy-2,2-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylate typically involves multiple steps, starting with the formation of the pyrrole ring. One common approach is the cyclization of a suitable precursor, such as a diketone, in the presence of ammonia or an amine derivative. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to handle the reagents and control the reaction environment. The process may also include purification steps to isolate the final product with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of different derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: The biological applications of this compound include its use as a probe in biochemical studies. It can be used to investigate enzyme mechanisms or as a precursor for the synthesis of biologically active molecules.

Medicine: In medicine, tert-butyl 4-cyano-3-hydroxy-2,2-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylate may be explored for its potential therapeutic properties. Its derivatives could be developed as drugs for various diseases, including cancer and infectious diseases.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its ability to undergo various chemical transformations makes it valuable in the synthesis of a wide range of products.

Mechanism of Action

The mechanism by which tert-butyl 4-cyano-3-hydroxy-2,2-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylate exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, leading to changes in biological activity. The molecular targets and pathways involved would vary based on the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Functional Groups and Substituents

Compound Name Substituents Functional Groups Key Structural Features
Target Compound (tert-butyl 4-cyano-3-hydroxy-2,2-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylate) 4-Cyano, 3-hydroxy, 2,2-dimethyl Cyano, hydroxyl, tert-butyl ester Steric hindrance from 2,2-dimethyl groups; potential for nucleophilic addition at cyano site
Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (10a) Indolyl, carbonyl, tert-butyl carbamate Carbamate, indole, ester Bulky indole substituents; planar aromatic systems enhance π-π stacking
(S)-tert-Butyl 2-((S)-2-nitro-1-(thiophen-2-yl)ethyl)-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (4f) Nitro, thiophene, oxo Nitro, oxo, tert-butyl ester Nitro group enables redox reactivity; oxo group increases electrophilicity
tert-Butyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS 182352-48-3) Hydroxy, oxo Hydroxyl, oxo, tert-butyl ester Oxo group enhances hydrogen bonding; simpler structure compared to target compound

Physical and Spectral Properties

Table 3: Spectral Data Comparison

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Target Compound Expected: ~3200 (─OH), ~2250 (─CN) 1.34 (tert-butyl), 2.39 (CH₃), 3.68–3.89 (CH₂/CH₃) 27.8 (tert-butyl C), 102.6 (pyrrole C), 186.5 (ester C=O)
Compound 10a 3263 (N─H), 1765 (C=O), 1682 (C=O) 0.75 (CH₃), 7.01–8.01 (indole H) 154.6 (carbamate C=O), 186.5 (ketone C=O)
Compound 4f 1720 (C=O), 1530 (N─O) 1.34 (tert-butyl), 3.68–7.81 (thiophene H) 130.6 (thiophene C), 186.5 (ester C=O)
CAS 182352-48-3 ~3200 (─OH), 1700 (C=O) 7.34 (aromatic H), 3.87 (CH₂) 128.0 (aromatic C), 163.8 (C=O)
  • Key Observations: The target compound’s cyano group would show a distinct IR peak at ~2250 cm⁻¹, absent in oxo- or carbamate-containing analogs. Compound 10a’s ¹H NMR reveals complex splitting from indole protons, absent in the target compound’s simpler substituents .

Biological Activity

Tert-butyl 4-cyano-3-hydroxy-2,2-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylate is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its unique pyrrole ring structure, which contributes to its biological activity. The presence of the tert-butyl group enhances lipophilicity, potentially influencing its absorption and distribution in biological systems.

Biological Activity Overview

Research on the biological activity of this compound indicates several areas of interest:

Antimicrobial Activity

Recent studies have demonstrated that pyrrole derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Properties : Certain derivatives have shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 µg/mL .

Anticancer Activity

Pyrrole compounds have been investigated for their anticancer potential:

  • Cell Line Studies : In vitro studies using various cancer cell lines indicated that pyrrole derivatives can induce apoptosis and inhibit cell proliferation. For example, specific derivatives showed IC50 values in the low micromolar range against breast cancer cells .

The mechanisms underlying the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : Some studies suggest that pyrrole derivatives may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to apoptosis.

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • Antibacterial Efficacy : A study evaluating the antibacterial activity against Mycobacterium tuberculosis found that specific derivatives exhibited potent activity with MIC values as low as 0.5 µg/mL .
  • Anticancer Potential : Research involving human breast cancer cell lines demonstrated that tert-butyl 4-cyano derivatives could significantly reduce cell viability through apoptosis induction mechanisms .

Data Tables

Activity TypeTarget Organism/Cell LineMIC/IC50 Value (µg/mL)Reference
AntibacterialStaphylococcus aureus4 - 8
AntitubercularMycobacterium tuberculosis0.5
AnticancerBreast cancer cellsLow micromolar

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl 4-cyano-3-hydroxy-2,2-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 4-cyano-3-hydroxy-2,2-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylate

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